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Compound of Interest

Compound Name: 2-Hydroxyoctan-3-one

Cat. No.: B3270181 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

alpha-hydroxy ketone, 2-hydroxyoctan-3-one. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document compiles available spectroscopic data, outlines general experimental protocols for

the characterization of alpha-hydroxy ketones, and presents a logical workflow for

spectroscopic analysis.

Compound Overview
Compound: 2-Hydroxyoctan-3-one IUPAC Name: 2-hydroxyoctan-3-one CAS Number:

52279-26-2 Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol Structure:

Spectroscopic Data Summary
At present, detailed experimental spectroscopic data (NMR, IR, MS) for 2-hydroxyoctan-3-
one is not readily available in public spectral databases. The following tables are therefore

presented as a general guide based on the known spectral characteristics of analogous alpha-

hydroxy ketones. These values are predictive and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxyoctan-3-one

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0-4.2 q 1H -CH(OH)-

~3.5-4.0 s (broad) 1H -OH

~2.5-2.7 t 2H -C(=O)-CH₂-

~1.5-1.7 m 2H -CH₂-CH₂-C(=O)-

~1.2-1.4 m 4H -CH₂-CH₂-CH₃

~1.2-1.3 d 3H -CH(OH)-CH₃

~0.9 t 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxyoctan-3-one

Chemical Shift (δ) ppm Assignment

~210-215 C=O (Ketone)

~70-75 -CH(OH)-

~40-45 -C(=O)-CH₂-

~30-35 -CH₂-CH₂-C(=O)-

~25-30 -CH₂-CH₂-CH₃

~20-25 -CH(OH)-CH₃

~14 -CH₂-CH₃

Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for 2-Hydroxyoctan-3-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/product/b3270181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H Alcohol stretch

~2960, ~2870 C-H Alkane stretch

~1715 C=O Ketone stretch

~1100 C-O Alcohol stretch

Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Hydroxyoctan-3-one

m/z Fragment Ion Description

144 [C₈H₁₆O₂]⁺ Molecular Ion (M⁺)

129 [M - CH₃]⁺ Loss of a methyl group

115 [M - C₂H₅]⁺ Loss of an ethyl group

87 [CH₃CH(OH)CO]⁺ Alpha-cleavage

71 [CH₃(CH₂)₃CO]⁺ Alpha-cleavage

45 [CH₃CH(OH)]⁺ Alpha-cleavage

43 [CH₃CO]⁺ Acylium ion

Experimental Protocols
While specific experimental details for 2-hydroxyoctan-3-one are not available, the following

are general protocols for the spectroscopic analysis of an alpha-hydroxy ketone.

Synthesis of 2-Hydroxyoctan-3-one (General Procedure)
A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the

corresponding ketone.

Workflow for the Synthesis of 2-Hydroxyoctan-3-one
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Synthesis of 2-Hydroxyoctan-3-one

Start with Octan-3-one Enolate Formation
(e.g., with LDA)

Oxidation of Enolate
(e.g., with m-CPBA or MoOPH)

Aqueous Workup and Purification
(e.g., Chromatography) 2-Hydroxyoctan-3-one

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-hydroxyoctan-3-one.

Spectroscopic Analysis
Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow

Purified 2-Hydroxyoctan-3-one

NMR Spectroscopy
(¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

(EI, ESI)

Data Analysis and Structure Elucidation

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive spectroscopic analysis of 2-hydroxyoctan-
3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR spectra such as COSY,

HSQC, and HMBC for complete structural assignment.

Infrared (IR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between

salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer, which could be coupled with a gas chromatograph

(GC-MS) or a liquid chromatograph (LC-MS).

Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray

Ionization (ESI) is often used for LC-MS.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 2-hydroxyoctan-3-one. The presented data is based on the general

properties of alpha-hydroxy ketones and serves as a predictive framework. Experimental

verification is essential for the definitive characterization of this compound. The outlined

experimental protocols and workflows offer a systematic approach for researchers and

scientists to obtain and analyze the necessary spectroscopic data.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyoctan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3270181#2-hydroxyoctan-3-one-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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